molecular formula C12H14O4 B191210 Ethyl ferulate CAS No. 4046-02-0

Ethyl ferulate

Cat. No.: B191210
CAS No.: 4046-02-0
M. Wt: 222.24 g/mol
InChI Key: ATJVZXXHKSYELS-FNORWQNLSA-N
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Description

Ethyl ferulate is an ester derivative of ferulic acid, a naturally occurring phenolic compound found in the cell walls of plants. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound is widely studied for its potential health benefits and applications in various fields, including cosmetics, pharmaceuticals, and food industries .

Biochemical Analysis

Biochemical Properties

Ethyl ferulate has been found to be a potential inhibitor of oxidative damage produced by oxidants generated by leukocytes . It has been shown to be more effective in scavenging reactive oxygen species produced by activated leukocytes compared to its precursor, ferulic acid .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce inflammation levels in macrophages by regulating the Nrf2-HO-1 and NF-кB pathway . It also significantly inhibited cell growth and induced G1 phase cell cycle arrest in esophageal squamous cell carcinoma (ESCC) cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit NF-кB p65 from transporting to the nucleus, decrease the expression of p-IкBα, significantly decrease the level of intracellular reactive oxygen species (ROS), and activate Nrf2/HO-1 pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to prominently activate the AMPK/Nrf2 pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied. A mitochondria-targeted derivative of this compound has been synthesized by conjugating it with triphenylphosphonium ion, which enhanced its cytotoxicity in cancer cells via mitochondrial superoxide-mediated activation of JNK and AKT signaling .

Subcellular Localization

The subcellular localization of this compound has been studied. It has been found that the N-terminus of Lactobacillus amylovorus feruloyl esterase, which can be secreted out of the cells of both Gram-positive and Gram-negative bacteria, plays an important role in the export process

Preparation Methods

Ethyl ferulate is primarily synthesized through the esterification of ferulic acid with ethanol. One common method involves the acid-catalyzed transethylation of γ-oryzanol, a natural antioxidant found in rice bran oil. The reaction is typically carried out at refluxing temperature of ethanol, with sulfuric acid as the catalyst. The optimized conditions for this reaction include a γ-oryzanol to ethanol ratio of 0.50:2 (g/mL), 12.30% (v/v) sulfuric acid, and a reaction time of 9.37 hours, resulting in a maximum yield of 87.11% .

Chemical Reactions Analysis

Ethyl ferulate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce ferulic acid and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can yield dihydroferulic acid. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Esterification and Transesterification: this compound can participate in esterification and transesterification reactions to form other ester derivatives. These reactions often use catalysts such as sulfuric acid or enzymes like lipases.

    Hydrolysis: this compound can be hydrolyzed to produce ferulic acid and ethanol. .

Scientific Research Applications

Ethyl ferulate has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound to study the antioxidant properties of phenolic esters. It is also used in the synthesis of other bioactive compounds.

    Biology: this compound exhibits anti-inflammatory and antioxidant activities, making it a valuable compound for studying cellular responses to oxidative stress and inflammation.

    Medicine: this compound has potential therapeutic applications in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders. It is also being investigated for its protective effects against ultraviolet radiation and its potential use in anti-aging formulations.

    Industry: this compound is used in the cosmetic industry for its skin-protective properties. It is incorporated into creams and lotions to enhance sun protection and reduce oxidative damage. .

Comparison with Similar Compounds

Ethyl ferulate is similar to other ferulic acid derivatives, such as:

    Ferulic Acid: Both compounds exhibit antioxidant and anti-inflammatory properties. this compound has better skin penetration and stability, making it more suitable for topical applications.

    Mthis compound: Similar to this compound, mthis compound is an ester derivative of ferulic acid.

    Isoferulic Acid: Isoferulic acid is another derivative of ferulic acid with antioxidant properties.

This compound stands out due to its superior skin penetration, stability, and effectiveness in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJVZXXHKSYELS-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4046-02-0
Record name Ethyl ferulate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl ferulate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl ferulate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14879
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Record name Ethyl 4'-hydroxy-3'-methoxycinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.587
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Record name ETHYL FERULATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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